molecular formula C₁₆H₁₆O₆ B1146311 4,6-Dimethoxy-2'-methyl-3,4',6'-grisantrione CAS No. 2855-92-7

4,6-Dimethoxy-2'-methyl-3,4',6'-grisantrione

Cat. No.: B1146311
CAS No.: 2855-92-7
M. Wt: 304.29
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2’-methyl-3,4’,6’-grisantrione typically involves the reaction of 4,6-dimethoxy-2-hydroxybenzaldehyde with methylcyclohexanone under acidic conditions. The reaction proceeds through a series of condensation and cyclization steps to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale and yield.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2’-methyl-3,4’,6’-grisantrione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,6-Dimethoxy-2’-methyl-3,4’,6’-grisantrione is used extensively in scientific research, including:

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2’-methyl-3,4’,6’-grisantrione involves its interaction with various molecular targets, including enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethoxy-2-phenyl-5-nitropyrimidine
  • 4,6-Dimethoxy-5-nitro-2-phenyl-pyrimidine
  • 4,6-Dimethoxy-6’-methyl-grisan-3,2’,4’-trione

Uniqueness

4,6-Dimethoxy-2’-methyl-3,4’,6’-grisantrione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxy groups and the grisantrione core structure make it particularly useful in biochemical research .

Properties

IUPAC Name

4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexane]-1',3,3'-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c1-8-4-9(17)5-13(18)16(8)15(19)14-11(21-3)6-10(20-2)7-12(14)22-16/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHASGVKEKOYBSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(=O)C12C(=O)C3=C(O2)C=C(C=C3OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017905
Record name 4,6-Dimethoxy-2’-methyl-3,4’,6’-grisantrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2855-92-7
Record name 4,6-Dimethoxy-2’-methyl-3,4’,6’-grisantrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.